molecular formula C22H22N4 B2733600 N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890612-01-8

N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2733600
CAS No.: 890612-01-8
M. Wt: 342.446
InChI Key: ILMKCVNOJOYTHR-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that are considered as privileged core skeletons in biologically active compounds . They are related to purines, which are fused heterocyclic rings containing pyrimidine and imidazole rings .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The use of ultrasonic irradiation method effectively shortens reaction time and increases yield compared to the conventional method .


Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system . It’s considered as a bioisostere of natural purine .


Chemical Reactions Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines and its derivatives has been achieved using different catalysts and methods like RuAAC and Nickel (II) . 1,4-Disubstituted triazoles have been synthesized using Cu (I) catalysed click reaction .

Scientific Research Applications

Insecticidal and Antibacterial Potential

Pyrimidine linked pyrazol-3-yl amines, similar in structure to N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, have been synthesized and evaluated for their insecticidal and antibacterial potential. These compounds exhibit activity against Pseudococcidae insects and selected microorganisms, suggesting their potential use in agricultural and medical applications (Deohate & Palaspagar, 2020).

Synthesis Techniques and Potential as Antimicrobial Agents

Novel synthesis methods using ultrasound and microwave irradiation have been developed to create pyrazolo[1,5-a]pyrimidine derivatives. These techniques provide efficient and regioselective synthesis routes. Some derivatives, including those similar to the compound , have shown potential as antimicrobial agents, indicating their possible use in developing new therapeutic drugs (Kaping, Helissey, & Vishwakarma, 2020).

Potential for Antitumor and Antihypertensive Activities

Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the specified compound, have been synthesized and shown to possess a variety of biological activities. These include platelet antiaggregating, antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities, demonstrating their potential in the development of new pharmacological agents (Bondavalli et al., 1992).

Mechanism of Action

While the specific mechanism of action for “N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine” is not available, similar compounds have been designed and synthesized as novel CDK2 targeting compounds .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-14-5-8-18(9-6-14)20-13-23-26-21(12-17(4)24-22(20)26)25-19-10-7-15(2)16(3)11-19/h5-13,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMKCVNOJOYTHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NC4=CC(=C(C=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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